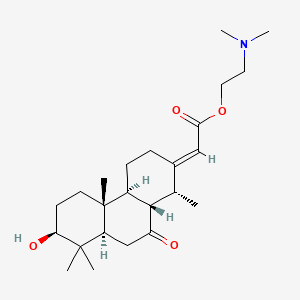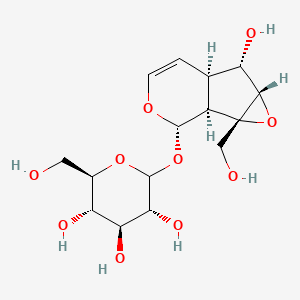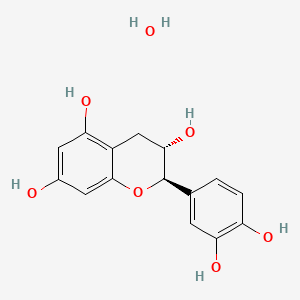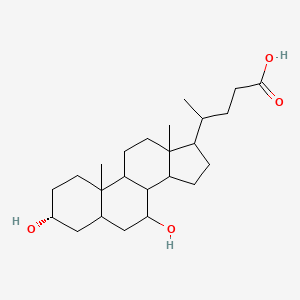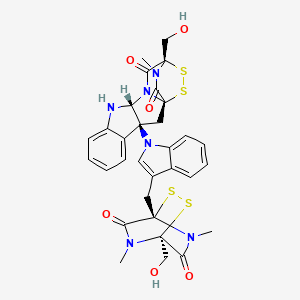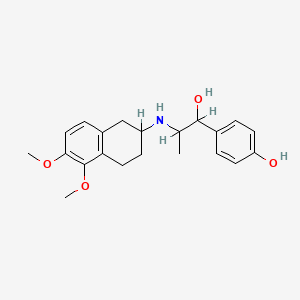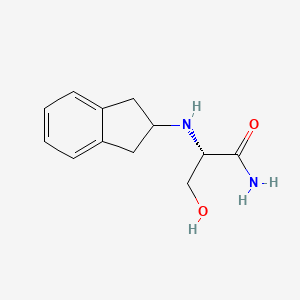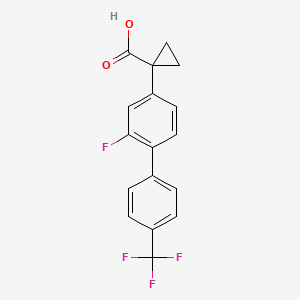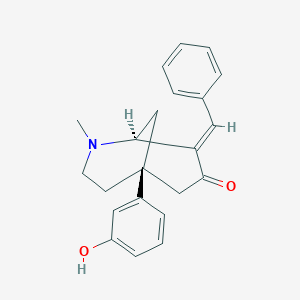
(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
CB-64D is a sigma2R selective agonist which releases calcium in human neuroblastoma cells and produces cell death in tumor cell lines.
Applications De Recherche Scientifique
Sigma 2 Receptor Selectivity
- Sigma Subtype Selectivity : Research conducted by Bowen et al. (1995) focused on sigma ligands, including (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one (CB-64D). They found that CB-64D showed high sigma 2 affinity and significant selectivity for sigma 2 receptors over sigma 1. This suggests its potential utility in characterizing sigma 2 receptors (Bowen et al., 1995).
Receptor Affinity Changes
- Change in Opioid Receptor Affinity : Bertha et al. (1994) observed a marked change in receptor affinity in the 2-methyl-5-(3-hydroxyphenyl)morphans upon attachment of an (E)-8-benzylidene moiety. The ligands, including CB-64D, displayed an increased affinity for sigma receptors, indicating a potential role in exploring sigma receptor functions (Bertha et al., 1994).
Subtype Selective Ligands
- Development of Sigma Subtype Selective Receptor Ligands : Bertha et al. (1995) also developed a new class of sigma subtype selective receptor ligands based on (E)-8-benzylidene derivatives, including (+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one. This compound was found to have increased affinity for the sigma 2 receptor subtype, highlighting its significance in sigma receptor research (Bertha et al., 1995).
Propriétés
Numéro CAS |
157752-20-0 |
|---|---|
Nom du produit |
(+)-1R,5R-(E)-8-Benzylidene-5-(3-hydroxyphenyl)-2-methylmorphan-7-one |
Formule moléculaire |
C22H23NO2 |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
(1S,5S,8E)-8-benzylidene-5-(3-hydroxyphenyl)-2-methyl-2-azabicyclo[3.3.1]nonan-7-one |
InChI |
InChI=1S/C22H23NO2/c1-23-11-10-22(17-8-5-9-18(24)13-17)14-20(23)19(21(25)15-22)12-16-6-3-2-4-7-16/h2-9,12-13,20,24H,10-11,14-15H2,1H3/b19-12+/t20-,22-/m0/s1 |
Clé InChI |
YVMTWTZIAIUURI-BCTWRDQXSA-N |
SMILES isomérique |
CN1CC[C@@]2(C[C@H]1/C(=C\C3=CC=CC=C3)/C(=O)C2)C4=CC(=CC=C4)O |
SMILES |
CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |
SMILES canonique |
CN1CCC2(CC1C(=CC3=CC=CC=C3)C(=O)C2)C4=CC(=CC=C4)O |
Apparence |
Solid powder |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>3 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
CB64D; CB 64D; CB-64D |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



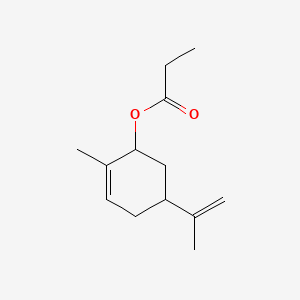
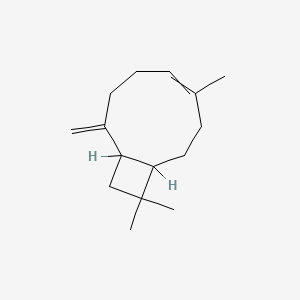
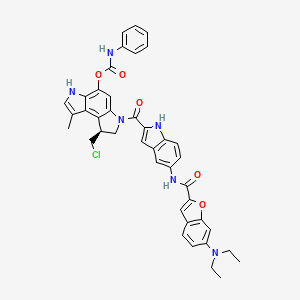
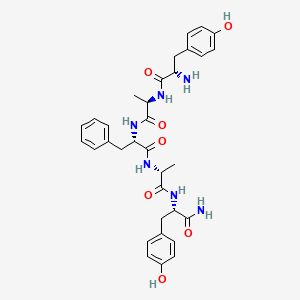
![(E)-3-cyclopropyl-6-(4-(styrylsulfonyl)piperazin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1668601.png)
